6-Aminopyridine-3-sulfonamide
Overview
Description
6-Aminopyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C5H7N3O2S It is characterized by the presence of an amino group at the 6th position and a sulfonamide group at the 3rd position on a pyridine ring
Scientific Research Applications
6-Aminopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 6-Aminopyridine-3-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibition of this reaction by this compound prevents the synthesis of folic acid, thereby inhibiting bacterial replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the bacteria cannot replicate, leading to their eventual death .
Pharmacokinetics
Sulfonamides, in general, are known to be well-absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for bacterial replication, this compound effectively halts the proliferation of bacteria .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Aminopyridines, a class of compounds to which 6-Aminopyridine-3-sulfonamide belongs, have been extensively studied for their interesting biological activities
Cellular Effects
Compounds containing pyridine scaffolds, such as this compound, have shown significant medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer properties .
Molecular Mechanism
It is known that sulfonamides, a class of compounds to which this compound belongs, can act on diverse proteins, enzymes, and receptors, demonstrating promising anti-breast cancer potential .
Temporal Effects in Laboratory Settings
Aminopyridines have been extensively studied in the last few decades, indicating that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
Sulfonamides, a class of compounds to which this compound belongs, have been found to act on diverse proteins, enzymes, and receptors .
Transport and Distribution
It is known that sulfonamides, a class of compounds to which this compound belongs, can act on diverse proteins, enzymes, and receptors .
Subcellular Localization
Recent advances in proteomics and machine learning have made it possible to predict the subcellular locations of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-3-sulfonamide typically involves the introduction of the sulfonamide group onto the pyridine ring. One common method is the reaction of 6-aminopyridine with chlorosulfonic acid, followed by neutralization with ammonia to yield the desired sulfonamide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise monitoring systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and thiols, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-Aminopyridine: Similar in structure but with the amino group at the 2nd position.
3-Aminopyridine: The amino group is located at the 3rd position, differing from the sulfonamide substitution.
4-Aminopyridine: The amino group is at the 4th position, with different chemical properties and applications.
Uniqueness: 6-Aminopyridine-3-sulfonamide is unique due to the specific positioning of both the amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6-aminopyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPQZDZQAWMEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332673 | |
Record name | 6-aminopyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57187-73-2 | |
Record name | 6-aminopyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.